molecular formula C17H18ClN3O4S B2789124 1-(4-((3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)ethanone CAS No. 2034399-27-2

1-(4-((3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)ethanone

Cat. No.: B2789124
CAS No.: 2034399-27-2
M. Wt: 395.86
InChI Key: ZGSFBQGRVYBCGQ-UHFFFAOYSA-N
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Description

1-(4-((3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)ethanone is a structurally complex molecule featuring:

  • Piperidine core: A six-membered nitrogen-containing ring, commonly used in medicinal chemistry for conformational flexibility.

This compound’s design integrates elements optimized for target binding, solubility, and pharmacokinetic properties.

Properties

IUPAC Name

1-[4-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]sulfonylphenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O4S/c1-12(22)13-4-6-16(7-5-13)26(23,24)21-8-2-3-15(11-21)25-17-19-9-14(18)10-20-17/h4-7,9-10,15H,2-3,8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSFBQGRVYBCGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-((3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)ethanone involves multiple steps, typically starting with the preparation of the chloropyrimidine intermediate. The synthetic route generally includes:

    Chloropyrimidine Intermediate Synthesis: The chloropyrimidine is synthesized through a series of reactions involving chlorination and cyclization of appropriate precursors.

    Piperidine Ring Formation: The piperidine ring is introduced via nucleophilic substitution reactions, where the chloropyrimidine reacts with a piperidine derivative.

    Sulfonylation: The sulfonyl group is added through sulfonylation reactions, often using sulfonyl chlorides under basic conditions.

    Final Coupling: The final step involves coupling the sulfonylated piperidine with a phenyl ethanone derivative, typically using coupling agents like EDCI or DCC in the presence of a base.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-(4-((3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce the ketone group to an alcohol.

    Substitution: The chloropyrimidine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or thiols.

    Coupling Reactions: The compound can participate in coupling reactions, forming larger molecular structures through reactions with aryl halides or boronic acids.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Overview

1-(4-((3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)ethanone, also known by its IUPAC name, is a complex compound with significant potential in medicinal chemistry and pharmacology. This compound is characterized by its unique molecular structure, which includes a piperidine ring, a chloropyrimidine moiety, and a sulfonamide group. Its chemical formula is C23H23ClN4O2C_{23}H_{23}ClN_{4}O_{2}, and it has a molecular weight of approximately 422.9 g/mol.

Antidiabetic Agents

Research has shown that compounds similar to this compound may act as agonists for G-protein-coupled receptor 119 (GPR119). This receptor is crucial in glucose metabolism and insulin secretion, making such compounds potential candidates for treating type 2 diabetes. Studies indicate that GPR119 agonists can stimulate glucose-dependent insulin release and promote incretin secretion, thus enhancing glycemic control in diabetic models .

Anti-inflammatory Properties

The chloropyrimidine derivatives have been evaluated for their anti-inflammatory effects. Compounds containing similar structures have shown significant activity against inflammatory pathways, suggesting that the target compound could also possess anti-inflammatory properties. The mechanism often involves inhibition of specific cytokines or enzymes involved in the inflammatory response .

Antimicrobial Activity

Various studies have reported the synthesis of pyrimidine derivatives that exhibit antimicrobial properties. The presence of the chloropyrimidine group in the compound may enhance its interaction with bacterial enzymes or receptors, making it a candidate for further exploration in antimicrobial drug development .

Cancer Research

Compounds with similar structural features have been investigated for their anticancer activities. The sulfonamide group is known to interact with various biological targets involved in cancer progression. Research indicates that modifications of piperidine-based compounds can lead to potent anticancer agents through mechanisms such as apoptosis induction or cell cycle arrest .

Table: Summary of Relevant Studies

Study ReferenceCompound StudiedApplicationKey Findings
BMS-903452AntidiabeticPotent GPR119 agonist; effective in rodent models
Pyrimidine derivativesAnti-inflammatorySignificant inhibition of inflammatory cytokines
Chloropyrimidine derivativesAntimicrobialEffective against various bacterial strains
Piperidine-based compoundsAnticancerInduced apoptosis in cancer cell lines

Mechanism of Action

The mechanism of action of 1-(4-((3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)ethanone involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist for certain receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression regulation. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Linked Phenyl Ethanone Derivatives

1-(4-(Piperidin-1-yl)phenyl)ethanone (CAS 39911-01-8)
  • Structural Similarities: Shares the phenyl-ethanone and piperidine core.
  • Key Differences : Lacks the sulfonyl bridge and 5-chloropyrimidin-2-yloxy group.
  • Implications : Reduced polarity and bioactivity due to missing sulfonyl and pyrimidine groups. Its simpler structure may improve synthetic accessibility but limit target specificity .
1-(4-(4-Methylpiperidin-1-yl)phenyl)ethanone (CAS 59695-22-6)
  • Structural Similarities: Piperidine-phenyl-ethanone backbone.
  • Key Differences : Contains a 4-methylpiperidine group instead of sulfonyl-linked substituents.
  • Implications : Increased lipophilicity from the methyl group may enhance blood-brain barrier penetration but reduce water solubility .

Sulfonyl-Bridged Piperidine Derivatives

1-(4-{4-[5-(4-Chlorophenyl)-1H-Pyrazol-3-yl]piperidin-1-yl}-3-nitrophenyl)ethan-1-one (CAS 1030856-24-6)
  • Structural Similarities: Sulfonyl-linked piperidine and phenyl-ethanone groups.
  • Key Differences : Substituted with a nitro group and pyrazole ring instead of 5-chloropyrimidine.
  • Implications : Nitro groups may confer redox activity but increase toxicity risks .
{4-[1-(4-Methanesulfonyl-phenyl)-1H-Pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-(5-methyl-pyridin-3-yl)-methanone (EP 1 808 168 B1)
  • Structural Similarities : Piperidine-sulfonyl-phenyl core and pyrimidine substituents.
  • Key Differences: Methanesulfonyl group and pyridinyl-methanone instead of ethanone.
  • Implications: Pyridinyl-methanone may enhance binding to kinase targets, as seen in oncology drug design .

Pyrimidine-Containing Analogs

4-Phenyl-6-(4-(piperidin-1-yl)phenyl)pyrimidin-2-amine
  • Structural Similarities : Piperidine-phenyl and pyrimidine groups.
  • Key Differences: Lacks sulfonyl and ethanone groups; features an amino-pyrimidine.
  • Implications : Demonstrated antimicrobial activity in studies, suggesting pyrimidine’s role in targeting bacterial enzymes .
1-[2-(2-Dimethylamino-5-iodo-pyrimidin-4-yl)-piperidin-1-yl]-ethanone (CAS 1361114-98-8)
  • Structural Similarities: Piperidine-ethanone and pyrimidine substituents.
  • Key Differences: Iodo and dimethylamino groups on pyrimidine instead of chloro and oxy-linker.

Comparative Analysis of Key Properties

Table 1: Structural and Functional Comparison

Compound Molecular Weight Key Substituents Bioactivity Highlights
Target Compound ~450 (estimated) 5-Chloropyrimidin-2-yloxy, sulfonyl Potential kinase inhibition
1-(4-(Piperidin-1-yl)phenyl)ethanone 203.28 None Limited target specificity
1-(4-{4-[5-(4-Chlorophenyl)...}ethanone 424.88 Nitro, pyrazole Redox activity, higher toxicity
4-Phenyl-6-(4-piperidin-1-yl...)pyrimidin-2-amine 345.4 (estimated) Amino-pyrimidine Antimicrobial activity

Biological Activity

1-(4-((3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)ethanone is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential therapeutic applications. This compound integrates various structural motifs, including a chloropyrimidine, piperidine, and sulfonamide, which are known for their biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic uses.

Structural Overview

The molecular structure of this compound can be represented as follows:

Property Value
IUPAC Name This compound
Molecular Formula C20_{20}H24_{24}ClN3_{3}O3_{3}
Molecular Weight 389.9 g/mol
CAS Number 2034529-90-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. The sulfonamide group is known to inhibit carbonic anhydrase, while the chloropyrimidine moiety may interact with kinases or other proteins involved in cell proliferation and survival.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : By binding to specific receptors, it could influence signaling cascades that regulate cell growth and apoptosis.
  • Gene Expression Regulation : Similar compounds have been shown to modulate gene expression through interactions with transcription factors.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For example:

  • Cell Lines Tested : MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer).
  • Mechanism : Induction of apoptosis and cell cycle arrest at the G2/M phase.

Anti-inflammatory Properties

The compound has shown potential anti-inflammatory effects through:

  • Inhibition of pro-inflammatory cytokines.
  • Modulation of leukocyte infiltration in animal models.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains, though further research is needed to confirm these effects.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Study on Pyrimidine Derivatives :
    • Investigated various pyrimidine derivatives for anticancer properties.
    • Found significant inhibition of cell migration and invasion in A431 vulvar epidermal carcinoma cells .
  • Hybrid Antimalarial Agents :
    • Explored ferrocene-pyrimidine conjugates for antiplasmodial activity.
    • These compounds exhibited promising results against Plasmodium falciparum .

Q & A

Q. Optimization Strategies :

  • Temperature Control : Maintaining low temperatures during sulfonation minimizes side reactions .
  • Catalyst Use : ZnCl₂ or p-toluenesulfonic acid improves reaction efficiency in condensation steps .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

Basic: Which spectroscopic and chromatographic methods effectively characterize this compound?

Q. Primary Techniques :

MethodParameters/DataUtility
¹H/¹³C NMR δ 2.58 (s, CH₃), 7.53–8.57 (aromatic protons)Confirms structural integrity and substituent positions .
LC-MS m/z 361.0 [M+H]⁺, retention time ~8.2 minVerifies molecular weight and purity .
FT-IR Peaks at 1680 cm⁻¹ (C=O), 1350 cm⁻¹ (S=O)Identifies functional groups .

Q. Advanced Techniques :

  • X-ray Crystallography : Resolves 3D structure and confirms stereochemistry (e.g., piperidine ring conformation) .
  • High-Resolution MS : Differentiates isotopic patterns to rule out impurities .

Basic: How is antimicrobial activity evaluated, and which structural features enhance efficacy?

Q. Evaluation Protocol :

  • Broth Microdilution Assay : Minimum Inhibitory Concentration (MIC) determined against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Zone of Inhibition : Agar diffusion tests quantify bactericidal/fungicidal activity .

Q. Key Structural Drivers :

  • Chlorine Substituent : Enhances lipophilicity and membrane penetration .
  • Sulfonyl Group : Increases binding affinity to bacterial enzymes (e.g., dihydrofolate reductase) .

Advanced: What advanced techniques study the compound’s interaction with biological targets?

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD values) to proteins like kinases .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
  • Molecular Docking : Predicts binding modes using software (AutoDock, Schrödinger) to guide mutagenesis studies .

Case Study : Docking simulations revealed hydrogen bonding between the sulfonyl group and Thr123 residue in EGFR kinase, suggesting potential anticancer activity .

Advanced: How can computational models predict pharmacokinetic properties?

Q. Tools and Parameters :

ModelPredicted PropertyRelevance
SwissADME Lipophilicity (LogP = 2.8)Estimates blood-brain barrier penetration .
pkCSM Oral bioavailability (73%)Guides dosing regimens in preclinical studies .
Molecular Dynamics (MD) Protein-ligand stability (RMSD < 2 Å)Validates target engagement over time .

Limitations : Computational models may underestimate metabolic clearance rates, necessitating in vitro hepatocyte assays .

Advanced: How should researchers resolve contradictory biological activity data across studies?

Q. Root Causes :

  • Experimental Variability : Differences in cell lines (e.g., HeLa vs. HEK293) or assay protocols (e.g., serum concentration) .
  • Sample Degradation : Organic degradation during prolonged assays alters bioavailability .

Q. Mitigation Strategies :

  • Standardized Protocols : Use CLSI guidelines for antimicrobial tests or NIH/NCATS recommendations for cytotoxicity assays .
  • Stability Studies : Store compounds at -80°C with desiccants and validate purity via HPLC before assays .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., R or Python) to identify consensus trends .

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